(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide
Description
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a chiral peptidomimetic compound characterized by a 2,3-dihydrobenzo[1,4]dioxin core linked to an amino-propanamide moiety. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 260.28 g/mol (calculated from ). The compound features an (S)-configured α-carbon in the propionamide chain, which is critical for stereoselective interactions in biological systems. Structurally, the 2,3-dihydrobenzo[1,4]dioxin group provides rigidity and lipophilicity, while the primary amine and amide functionalities enable hydrogen bonding and target recognition .
The compound is typically synthesized via reductive amination or coupling reactions involving 2,3-dihydrobenzo[1,4]dioxin-6-carboxaldehyde intermediates, as described for analogs in and .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)12(15)14-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7,13H2,1H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCBSQHTZHYFG-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC2=C(C=C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide typically involves the following steps:
Formation of the 2,3-dihydro-benzo[1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.
Formation of the propionamide backbone: This step involves the coupling of the amino group with a propionyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The amino and propionamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide has several scientific research applications:
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 2,3-dihydrobenzo[1,4]dioxin derivatives with variations in the amino-propanamide side chain or arylidene substituents. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
- Melting Points : The unsubstituted propionamide (target compound) has a higher melting point (~202–204°C) than N-substituted analogs (e.g., 170–243°C for 9i), likely due to reduced crystallinity in branched derivatives .
- Chirality : The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions, as seen in kinase inhibition assays .
Biological Activity
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, including data tables and case studies.
Synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide
The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with various acylating agents. For instance, one method includes the use of 4-methylbenzenesulfonyl chloride in an alkaline medium to produce sulfonamide derivatives, which can then be further modified to yield the desired propionamide structure. The overall reaction scheme can be summarized as follows:
- Starting Material : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine)
- Reagents : 4-methylbenzenesulfonyl chloride and various acylating agents
- Conditions : Aqueous Na2CO3 to maintain pH; monitoring via TLC
- Final Product : (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide
This method has been documented in research focusing on the therapeutic potential of such compounds against diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme inhibition studies .
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide on critical enzymes related to metabolic disorders:
- α-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate digestion. Compounds that inhibit α-glucosidase can help manage blood sugar levels in diabetic patients. The synthesized derivatives showed promising results in inhibiting this enzyme.
- Acetylcholinesterase Inhibition : This enzyme is crucial for neurotransmission and is a target for Alzheimer's treatment. The tested compounds exhibited varying degrees of inhibition against acetylcholinesterase, suggesting potential neuroprotective effects.
Case Studies and Research Findings
Several studies have documented the biological activities of derivatives of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | T2DM | Inhibition of α-glucosidase with IC50 values indicating effective management of postprandial glucose levels. |
| Study 2 | AD | Significant inhibition of acetylcholinesterase with potential implications for cognitive function improvement. |
| Study 3 | General Health | Assessment of toxicity and selectivity in cellular models revealed low cytotoxicity and high selectivity towards target enzymes. |
Mechanistic Insights
The mechanism of action for the biological activity of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with active sites on target enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
